2-{2-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[5-(FURAN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a furan ring, an oxadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(FURAN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions.
Attachment of the phenoxy group: The oxadiazole derivative is then reacted with a phenol derivative under suitable conditions to form the phenoxy linkage.
Incorporation of the piperidine ring: The final step involves the reaction of the intermediate with 4-methylpiperidine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{2-[5-(FURAN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkoxides and amines can be employed under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-{2-[5-(FURAN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals with potential antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound can be utilized in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{2-[5-(FURAN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(FURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-PHENYLETHAN-1-ONE
- ETHYL 2-{[5-(FURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE
Uniqueness
2-{2-[5-(FURAN-2-YL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C20H21N3O4/c1-14-8-10-23(11-9-14)18(24)13-26-16-6-3-2-5-15(16)19-21-20(27-22-19)17-7-4-12-25-17/h2-7,12,14H,8-11,13H2,1H3 |
InChI Key |
ZCWSYEMSKDCWEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.